Cyclovalone
Overview
Description
It is a diarylheptanoid compound with the molecular formula C22H22O5 and a molecular weight of 366.41 g/mol . Cyclovalone is known for its potential therapeutic properties and is studied for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyqualon involves the condensation of vanillin and acetone followed by cyclization. The reaction typically requires acidic or basic conditions to facilitate the condensation and cyclization steps. The process can be summarized as follows:
Condensation: Vanillin reacts with acetone in the presence of an acid or base catalyst to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization to form the final cyclovalone structure.
Industrial Production Methods
Industrial production of cyqualon follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly by minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Cyclovalone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of cyqualon can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cyclovalone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diarylheptanoid chemistry and reaction mechanisms.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
Cyclovalone exerts its effects through multiple molecular targets and pathways. It is known to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of inflammatory responses. Additionally, cyqualon can modulate the activity of various enzymes and signaling pathways, contributing to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound from which cyqualon is derived. Known for its anti-inflammatory and antioxidant properties.
Diferuloylmethane: Another diarylheptanoid with similar biological activities.
Bisdemethoxycurcumin: A curcumin derivative with enhanced stability and bioavailability.
Uniqueness of Cyclovalone
This compound is unique due to its synthetic origin and specific structural modifications, which enhance its stability and bioactivity compared to its natural counterparts. Its ability to inhibit multiple molecular targets and pathways makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
579-23-7 |
---|---|
Molecular Formula |
C22H22O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3/b16-10-,17-11+ |
InChI Key |
DHKKONBXGAAFTB-VRNBXGKJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\CCC/C(=C/C3=CC(=C(C=C3)O)OC)/C2=O)O |
SMILES |
COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |
Appearance |
Solid powder |
melting_point |
178.5 °C |
579-23-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclovalone; AI3-26016; AI326016; AI3 26016 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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